

Chemical formula and molar mass of Pentabromopseudilin.

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Compound of Interest

Compound Name: Pentabromopseudilin

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Pentabromopseudilin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentabromopseudilin (PBP) is a highly halogenated marine natural product, first isolated from the marine bacterium *Pseudomonas bromoutilis*. This document provides a detailed overview of the chemical properties, biological activities, and mechanisms of action of **Pentabromopseudilin**. It includes a summary of its physicochemical data, in-depth descriptions of key experimental protocols for its study, and visualizations of its known signaling pathways and biosynthetic route. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Pentabromopseudilin is a brominated pyrrole antibiotic. Its quantitative data are summarized in the table below.

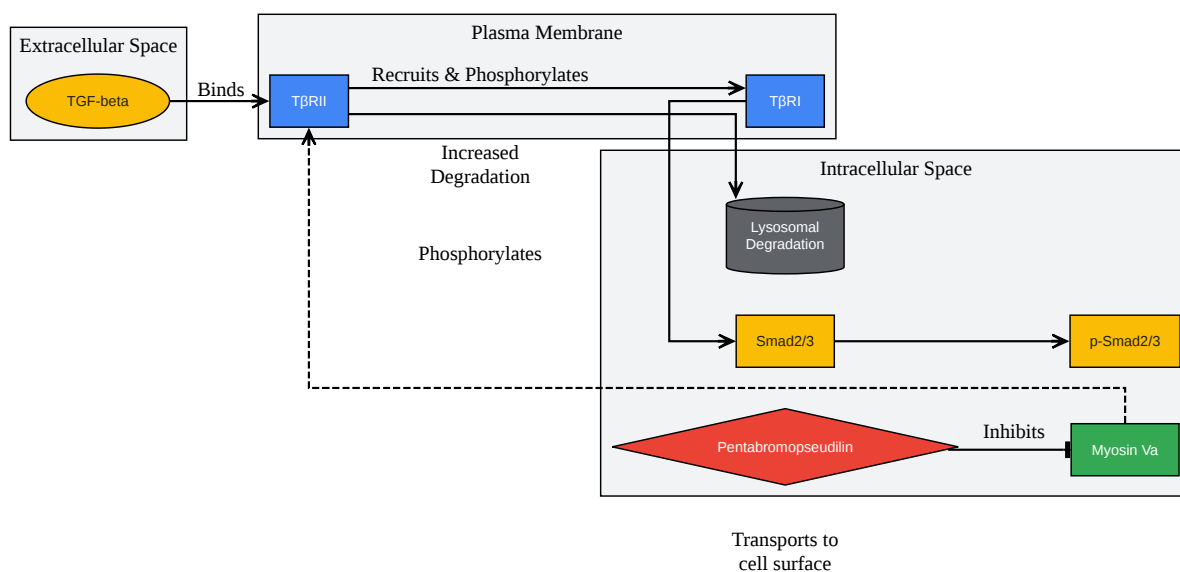
Property	Value	Reference
Chemical Formula	C ₁₀ H ₄ Br ₅ NO	[1]
Molar Mass	553.668 g·mol ⁻¹	[1]
IC ₅₀ (MRSA)	0.1 μM	[1]

Biological Activity and Mechanism of Action

Pentabromopseudilin exhibits a range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] Two of its well-characterized mechanisms of action are the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway and its function as a protonophore.

Inhibition of TGF-β Signaling Pathway

Pentabromopseudilin acts as an inhibitor of myosin Va, a motor protein involved in intracellular trafficking. This inhibition disrupts the transport of the type II TGF-β receptor (TβRII) to the cell surface, leading to its enhanced degradation. The reduction in TβRII levels subsequently attenuates the downstream signaling cascade, including the phosphorylation of Smad2/3 proteins.

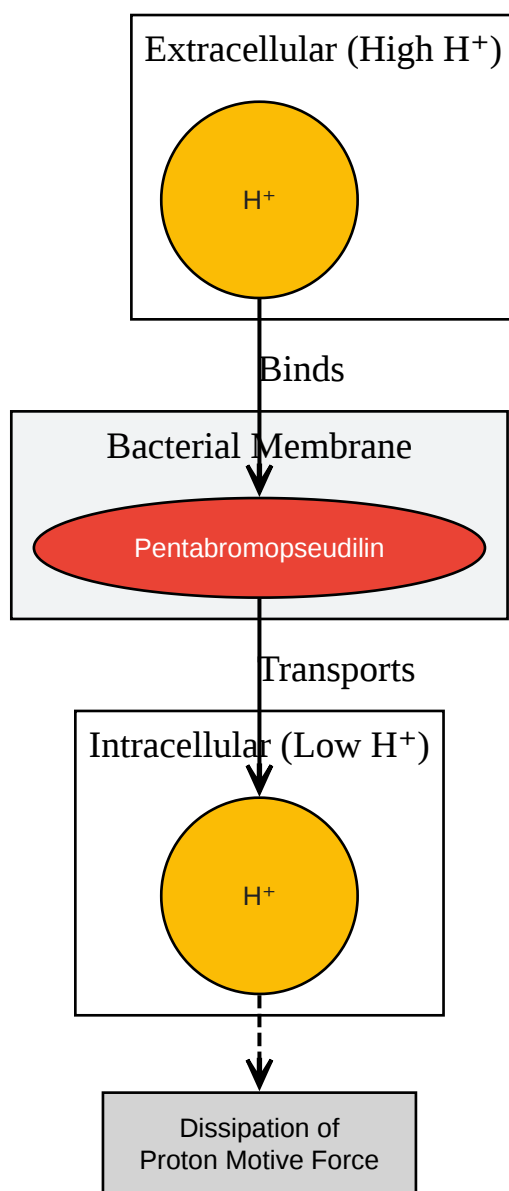


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Inhibition of the TGF- β signaling pathway by **Pentabromopseudilin**.

Protonophore Activity

In bacterial cells, **Pentabromopseudilin** acts as a protonophore. It inserts into the cell membrane and facilitates the transport of protons from the exterior to the interior of the cell, dissipating the proton motive force. This disruption of the electrochemical gradient across the bacterial membrane leads to cell death.



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Mechanism of protonophore activity of **Pentabromopseudilin**.

Experimental Protocols

In Vitro Motility Assay for Myosin Inhibition

This protocol is designed to assess the inhibitory effect of **Pentabromopseudilin** on myosin motor activity.

Materials:

- Myosin protein
- Fluorescently labeled actin filaments
- Assay buffer (e.g., 25 mM imidazole pH 7.4, 25 mM KCl, 4 mM MgCl₂, 1 mM EGTA, 10 mM DTT)
- ATP solution
- **Pentabromopseudilin** stock solution (in DMSO)
- Microscope slides and coverslips coated with nitrocellulose
- Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

- Prepare flow-through chambers by attaching a nitrocellulose-coated coverslip to a microscope slide.
- Introduce a solution containing myosin into the chamber and incubate to allow the myosin to adhere to the surface.
- Block non-specific binding sites with a solution of bovine serum albumin (BSA).
- Introduce the assay buffer containing various concentrations of **Pentabromopseudilin** or DMSO (vehicle control).
- Add fluorescently labeled actin filaments to the chamber.
- Initiate motility by adding the assay buffer containing ATP.
- Observe and record the movement of actin filaments using a TIRF microscope.
- Analyze the velocity of filament movement to determine the inhibitory effect of **Pentabromopseudilin**.

TGF- β Signaling Luciferase Reporter Assay

This assay quantifies the effect of **Pentabromopseudilin** on the TGF- β signaling pathway.

Materials:

- HEK293 cells (or other suitable cell line)
- SBE (Smad Binding Element) luciferase reporter vector
- Control vector (e.g., Renilla luciferase)
- Transfection reagent
- Cell culture medium and supplements
- TGF- β 1
- **Pentabromopseudilin** stock solution (in DMSO)
- Dual-luciferase reporter assay system
- Luminometer

Procedure:

- Seed HEK293 cells in a 96-well plate and incubate overnight.
- Co-transfect the cells with the SBE luciferase reporter vector and the control Renilla luciferase vector.
- After 24 hours, replace the medium with a fresh medium containing various concentrations of **Pentabromopseudilin** or DMSO.
- Stimulate the cells with TGF- β 1.
- After an appropriate incubation period (e.g., 18-24 hours), lyse the cells.
- Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the dual-luciferase assay system.

- Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Protonophore Activity Assay using BCECF-AM

This protocol measures the ability of **Pentabromopseudilin** to transport protons across bacterial cell membranes.

Materials:

- Bacterial cells (e.g., *Staphylococcus aureus*)
- BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
- HEPES buffer
- **Pentabromopseudilin** stock solution (in DMSO)
- CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control
- Fluorometer or fluorescence plate reader

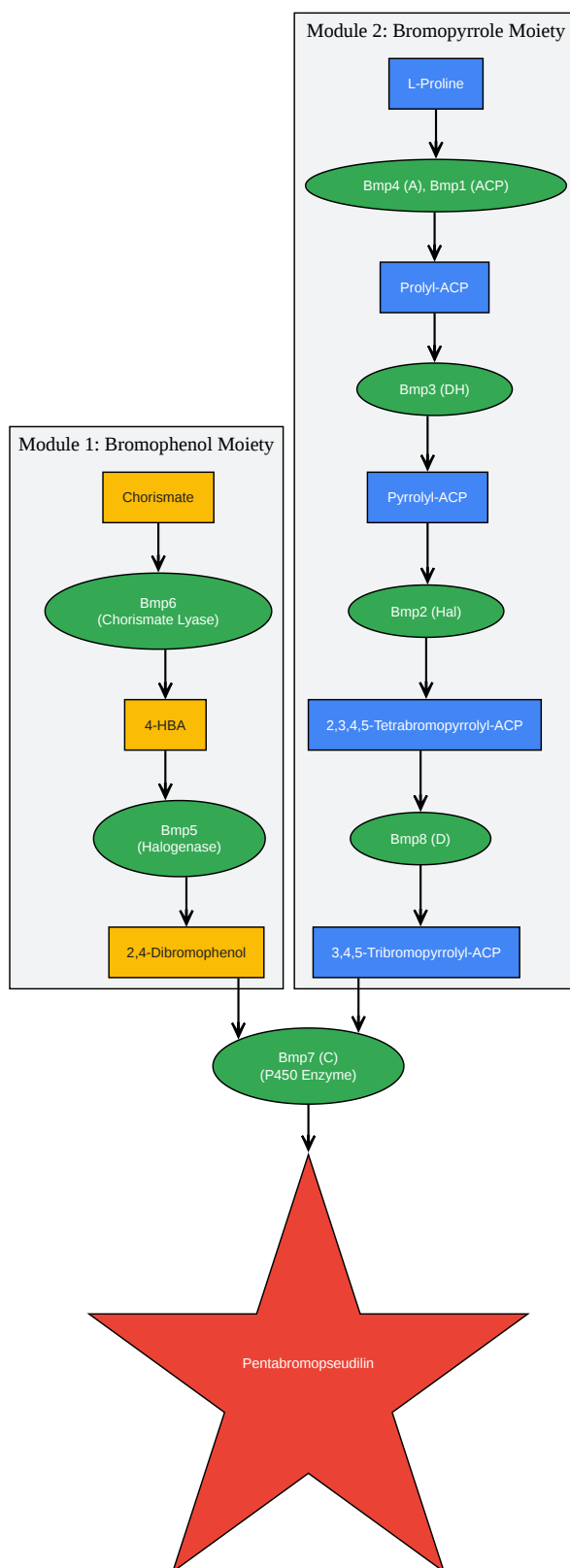
Procedure:

- Harvest and wash bacterial cells, then resuspend them in HEPES buffer.
- Load the cells with BCECF-AM by incubating them with the dye.
- Wash the cells to remove extracellular dye.
- Place the cell suspension in a fluorometer cuvette or a 96-well plate.
- Record the baseline fluorescence ratio (e.g., excitation at 490 nm and 440 nm, emission at 535 nm).
- Add **Pentabromopseudilin**, DMSO (vehicle control), or CCCP (positive control) to the cell suspension.

- Continuously monitor the fluorescence ratio over time. A decrease in the ratio indicates intracellular acidification due to proton influx.

Biosynthesis

The biosynthesis of **Pentabromopseudilin** follows the "bmp" (brominated marine pyrroles/phenols) pathway, which involves two main modules.



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Biosynthetic pathway of **Pentabromopseudilin**.

Isotopic Labeling for Biosynthetic Studies

This protocol provides a general workflow for using stable isotopes to trace the precursors of **Pentabromopseudilin**.

Materials:

- PBP-producing bacterial strain (e.g., *Alteromonas luteoviolaceus*)
- Defined culture medium
- Stable isotope-labeled precursors (e.g., ^{13}C -labeled glucose, ^{13}C -labeled L-proline)
- Unlabeled precursors (for control cultures)
- LC-MS system

Procedure:

- Prepare parallel cultures of the PBP-producing bacteria in a defined medium.
- To the experimental cultures, add the stable isotope-labeled precursor. To the control cultures, add the corresponding unlabeled precursor.
- Incubate the cultures under conditions suitable for PBP production.
- After a sufficient incubation period, extract the secondary metabolites from the culture broth and mycelium.
- Analyze the extracts by LC-MS.
- Compare the mass spectra of **Pentabromopseudilin** from the labeled and unlabeled cultures to determine the incorporation of the isotopic label. This provides evidence for the precursor's role in the biosynthesis.

Conclusion

Pentabromopseudilin is a potent marine natural product with diverse and interesting biological activities. Its mechanisms of action, involving the inhibition of a key signaling

pathway and disruption of bacterial membrane potential, make it a valuable lead compound for the development of new therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further research into this fascinating molecule.

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References

- 1. Pentabromopseudilin - Wikipedia [en.wikipedia.org]
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